4-(Benzoxazol-2-yl)phenylacetic acid
Description
The study of 4-(Benzoxazol-2-yl)phenylacetic acid is situated at the intersection of medicinal chemistry and molecular biology. Its structure suggests a potential for diverse biological interactions, making it a candidate for investigation in various therapeutic areas. The logical framework for its study involves leveraging the known attributes of its core components to predict and test its chemical behavior and biological efficacy.
The benzoxazole (B165842) moiety is a bicyclic heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. researchgate.netnih.gov This structural unit is not merely a synthetic curiosity; it is found in a variety of natural products and serves as a privileged scaffold in medicinal chemistry. nih.gov Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, a fact that has spurred extensive research into their synthesis and application. nih.gov
The significance of the benzoxazole core lies in its relative stability and its capacity for functionalization, allowing chemists to systematically modify its structure to tune its biological properties. nih.gov Research has demonstrated that compounds containing the benzoxazole ring system can possess potent antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.govnih.gov For instance, certain synthetic benzoxazoles have shown significant activity against Gram-positive bacteria. nih.gov This diverse bioactivity makes the benzoxazole framework a highly sought-after component in the design of new therapeutic agents. nih.gov
Table 1: General Properties of Core Chemical Moieties This table presents data for the parent compounds, Benzoxazole and Phenylacetic acid, to provide context for the properties of the derivative compound.
| Property | Benzoxazole | Phenylacetic Acid |
|---|---|---|
| Chemical Formula | C₇H₅NO | C₈H₈O₂ |
| Molar Mass | 119.12 g/mol | 136.15 g/mol |
| Appearance | - | White solid |
| Melting Point | 27-30 °C | 76-77 °C |
| Boiling Point | 182-183 °C | 265.5 °C |
| Key Feature | Heterocyclic aromatic compound | Contains phenyl and carboxylic acid groups |
Data sourced from publicly available chemical databases.
Phenylacetic acid (PAA) is an organic compound that features a phenyl group attached to a carboxylic acid functional group. wikipedia.org It is a naturally occurring substance found in various plants and fruits, where it functions as an auxin, a class of plant hormones that regulate growth. wikipedia.org Beyond its role in botany, PAA and its derivatives are significant in several areas of chemical biology and pharmacology.
The molecule serves as a versatile building block in organic synthesis. researchgate.net For example, it is a precursor in the industrial production of Penicillin G. wikipedia.org Its characteristic honey-like odor at low concentrations also leads to its use in perfumes and as a flavoring agent. wikipedia.org From a biological standpoint, PAA exhibits antimicrobial properties against a range of bacteria and fungi, adding another layer to its research value. nih.gov In humans, it is a metabolic byproduct of the amino acid phenylalanine. wikipedia.orgdrugbank.com The presence of the carboxylic acid group provides a reactive handle for creating derivatives, such as esters and amides, which is a common strategy in the development of prodrugs to improve pharmacokinetic properties. nih.gov
The scientific investigation of a novel organic compound like this compound follows a well-established, multi-stage paradigm. This process is designed to systematically elucidate the molecule's properties and potential applications.
Design and Synthesis: The process begins with the rational design of the target molecule, often inspired by existing bioactive compounds. Synthesis is the first practical step, and for benzoxazole derivatives, a common method involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. nih.gov For this compound, a plausible route would involve the reaction of 2-aminophenol with 4-(carboxymethyl)benzoic acid or a related derivative under conditions that promote cyclization.
Structural Characterization: Once synthesized, the compound's identity and purity must be rigorously confirmed. This is achieved through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. rsc.org These methods provide detailed information about the molecular structure, confirming that the target compound has been successfully created.
Biological Screening: With the compound synthesized and characterized, it is subjected to biological screening to identify any potential therapeutic activity. This typically involves high-throughput screening (HTS), where the compound is tested against a wide array of biological targets, such as enzymes or cell cultures, to detect activity. Based on the known properties of its moieties, this compound would likely be screened for antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.govnih.gov
Lead Optimization: If promising activity is discovered, the initial compound (the "hit") becomes a "lead." The next phase involves synthesizing and testing a series of structural analogues to improve potency, selectivity, and pharmacokinetic properties, a process known as developing a Structure-Activity Relationship (SAR).
Table 2: Potential Research Applications for this compound This table outlines hypothetical research areas based on the known biological activities of the benzoxazole and phenylacetic acid moieties.
| Potential Application Area | Rationale |
|---|---|
| Antimicrobial Agent Development | Both benzoxazole and phenylacetic acid moieties have demonstrated antimicrobial properties against various pathogens. nih.govnih.gov |
| Anti-inflammatory Drug Discovery | Benzoxazole derivatives, such as benoxaprofen, are known for their anti-inflammatory effects. nih.govnih.gov |
| Anticancer Research | The benzoxazole scaffold is present in numerous compounds investigated for their cytotoxic effects on cancer cell lines. nih.gov |
| Agrochemical Research | Phenylacetic acid is a natural plant auxin, suggesting potential applications in agriculture. wikipedia.org |
Structure
3D Structure
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C15H11NO3/c17-14(18)9-10-5-7-11(8-6-10)15-16-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,17,18) |
InChI Key |
NIJFGSNJAWEWNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Benzoxazol 2 Yl Phenylacetic Acid
Established Synthetic Routes to the Core Scaffold
The synthesis of 4-(Benzoxazol-2-yl)phenylacetic acid relies on established methods for constructing the benzoxazole (B165842) ring system, coupled with strategies to introduce the phenylacetic acid portion.
The most traditional and widely adopted method for synthesizing the benzoxazole ring is the condensation of an o-aminophenol with a carboxylic acid or its derivatives, such as aldehydes, acyl chlorides, or esters. nih.govresearchgate.net This reaction typically proceeds via an initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclodehydration to yield the final benzoxazole ring. nih.gov
The efficiency of this condensation is often enhanced by the use of various catalysts under different reaction conditions. nih.gov A range of catalytic systems have been developed, including Brønsted acids, Lewis acids, and metal catalysts. For instance, catalysts like samarium triflate have been used in aqueous media, offering a green and efficient approach. organic-chemistry.org Other methodologies employ heterogeneous catalysts such as TiO₂–ZrO₂, which provide advantages like high yields, short reaction times, and environmental friendliness. nih.gov The choice of catalyst and reaction conditions can be tailored based on the specific substrates and desired outcome. nih.govorganic-chemistry.orgrsc.org
| Catalyst | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|
| Polyphosphoric Acid (PPA) | o-Aminophenol + Carboxylic Acid | High Temperature (~250 °C) | Good to Excellent | researchgate.netijpbs.com |
| Brønsted Acidic Ionic Liquid Gel | o-Aminophenol + Aldehyde | 130 °C, Solvent-free | 85–98% | nih.govnih.gov |
| Samarium Triflate | o-Aminophenol + Aldehyde | Aqueous medium, Mild conditions | Good | organic-chemistry.org |
| TiO₂–ZrO₂ | o-Aminophenol + Aromatic Aldehyde | Acetonitrile (B52724), 60 °C, 15–25 min | 83–93% | nih.gov |
| Palladium Complex (EG–G2–Pd) | o-Aminophenol + Benzaldehyde | Ethanol, 50 °C, 3 h | 88% | nih.gov |
To synthesize the target molecule, this compound, the phenylacetic acid moiety must be incorporated. The most direct approach involves the condensation of o-aminophenol with a suitable derivative of phenylacetic acid that contains a reactive carbonyl group at the para-position. A key precursor for this strategy is 4-formylphenylacetic acid or its corresponding carboxylic acid derivative.
The reaction sequence involves the condensation of the amino group of o-aminophenol with the aldehyde or activated carboxyl group of the phenylacetic acid derivative. This is followed by the characteristic intramolecular cyclization to form the stable benzoxazole ring. Alternative strategies, though less direct, could involve multi-step syntheses where the phenylacetic acid group is constructed on a pre-formed 2-phenylbenzoxazole (B188899) scaffold, for example, through palladium-catalyzed cross-coupling reactions. inventivapharma.com However, the direct condensation method is generally preferred for its atom economy and straightforwardness.
Polyphosphoric acid (PPA) is a frequently used and highly effective reagent in the synthesis of benzoxazoles from carboxylic acids and o-aminophenols. ijpbs.comacs.orgresearchgate.net Its utility stems from its multiple roles in the reaction. PPA serves as:
A Catalyst : It acts as a potent Brønsted acid to catalyze the condensation and cyclization steps. acs.org
A Dehydrating Agent : PPA efficiently removes the water molecule generated during the intramolecular cyclization, driving the equilibrium towards the formation of the benzoxazole product. acs.org
A Solvent : Due to its high boiling point and ability to dissolve the reactants, PPA often serves as the reaction medium, particularly for syntheses requiring high temperatures. researchgate.netijpbs.com
Mechanistic studies have revealed that PPA activates the carboxylic acid by forming a mixed phosphoric-carboxylic anhydride. acs.orgcolab.ws This intermediate is significantly more electrophilic and readily reacts with the nucleophilic amino group of o-aminophenol. colab.ws The reaction then proceeds through an o-hydroxyanilide intermediate, which subsequently undergoes acid-catalyzed ring closure to form the benzoxazole. acs.orgcolab.ws The concentration of phosphorus pentoxide (P₂O₅) in the PPA is a critical factor influencing the reaction's efficiency. researchgate.net
Derivatization and Functionalization Strategies of this compound
The structure of this compound offers several avenues for chemical modification, allowing for the synthesis of a diverse library of derivatives for various applications.
The carboxylic acid group is a versatile functional handle for derivatization. Standard organic transformations can be employed to modify this group, leading to the formation of esters, amides, and other related functionalities. thermofisher.com These modifications are crucial for tuning the physicochemical properties of the molecule, such as solubility, stability, and bioavailability.
Esterification : Reaction with various alcohols in the presence of an acid catalyst yields the corresponding esters.
Amidation : Coupling with primary or secondary amines using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) produces a wide range of amides. thermofisher.com This is a common strategy in medicinal chemistry to explore interactions with biological targets. nih.govresearchgate.netvu.nl
| Derivative Type | Reagent(s) | General Conditions | Reference |
|---|---|---|---|
| Ester | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux in alcohol | thermofisher.com |
| Amide | Amine (R-NH₂), Coupling Agent (e.g., EDAC, DCC) | Aqueous or organic solvent, Room temperature | thermofisher.comvu.nl |
| Acyl Hydrazide | Hydrazine (B178648) (H₂N-NH₂) | Typically via the corresponding ester | thermofisher.com |
| Aliphatic Amine | Mono-N-(t-BOC)-propylenediamine, then Trifluoroacetic acid | Coupling followed by deprotection | thermofisher.com |
Introducing substituents onto the aromatic rings of the scaffold is a key strategy for modulating the electronic and steric properties of the molecule.
Benzoxazole Moiety : Functionalization of the benzoxazole core is most conveniently achieved by using a substituted o-aminophenol as the starting material in the initial condensation reaction. nih.gov For example, employing 5-fluoro-2-aminophenol or 4-methyl-2-aminophenol will yield a benzoxazole ring bearing a fluoro or methyl substituent, respectively. nih.gov Research has shown that the nature and position of these substituents can significantly influence the biological activity of the final compound. nih.gov
Phenyl Moiety : Similarly, variations on the phenyl ring are typically introduced by starting with a substituted phenylacetic acid derivative. For instance, condensing o-aminophenol with a 3-chloro-4-formylphenylacetic acid would introduce a chlorine atom onto the phenyl ring. This approach provides excellent control over the regiochemistry of the substitution. Syntheses of benzoxazole derivatives with substituents such as methoxy groups or various aminoalkyl groups at the 3 and 4-positions of the phenyl ring have been reported, demonstrating the versatility of this strategy. mdpi.comresearchgate.net
| Moiety | Position of Substitution | Synthetic Strategy | Example Starting Material | Reference |
|---|---|---|---|---|
| Benzoxazole | 5-position | Use of substituted o-aminophenol | 5-Chloro-2-aminophenol | nih.gov |
| Benzoxazole | 4-position | Use of substituted o-aminophenol | 4-Methyl-2-aminophenol | nih.gov |
| Phenyl | 3-position | Use of substituted phenylacetic acid derivative | 3-Methoxy-4-formylphenylacetic acid | mdpi.com |
| Phenyl | 4-position (of original phenylacetic acid) | The core structure itself | 4-Formylphenylacetic acid | - |
Click Chemistry Applications (e.g., SuFEx Reaction) for Analog Preparation
Click chemistry provides a powerful platform for the synthesis of complex molecules through simple, robust, and high-yielding reactions. Among these, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a key strategy for preparing analogs of benzoxazole-containing compounds. mdpi.comresearchgate.net This reaction is noted for being operationally simple and proceeding at high rates. mdpi.comresearchgate.net
The SuFEx reaction is particularly useful for creating new fluorosulfate-containing benzoxazoles. mdpi.com For instance, new benzoxazole derivatives can be synthesized via the SuFEx click reaction between a suitable precursor, such as 2-(4-hydroxyphenyl)benzoxazole, and sulfuryl fluoride (SO₂F₂). mdpi.com This process is often facilitated by an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.comresearchgate.net The resulting fluorosulfate (B1228806) group (-OSO₂F) is a versatile connector, enabling the immobilization of the benzoxazole molecule onto material surfaces or within polymer chains. mdpi.comresearchgate.net
One specific application involves the synthesis of 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole. mdpi.com This reaction can be performed in a two-chamber reactor where gaseous SO₂F₂ is generated in one chamber and reacts with the benzoxazole precursor in the second. mdpi.com Researchers have also investigated methods to optimize the yield of these reactions. For example, the effect of silylating the starting phenol was studied to see if it could improve the yield of the target fluorosulfate. mdpi.com However, in one study, the use of a tert-butyldimethylsilyl derivative resulted in a lower yield of the desired product, possibly due to higher reactivity that led to the formation of by-products. mdpi.com
Table 1: Effect of Substrate Silylation on SuFEx Reaction Yield
| Starting Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-(4-hydroxyphenyl)benzoxazole | 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole | Moderate | mdpi.com |
| tert-butyldimethylsilyl derivative of 2-(4-hydroxyphenyl)benzoxazole | 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole | Lower | mdpi.com |
Advanced Synthetic Approaches and Catalyst Systems
Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce environmental impact, and enhance product yields. Microwave-assisted synthesis and the systematic optimization of reaction conditions are at the forefront of these efforts for preparing benzoxazole derivatives.
Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical research and producing molecular diversity. eurekaselect.com Compared to conventional heating methods, which are often slow and inefficient, microwave-assisted heating provides rapid and direct energy transfer to the molecules in the reaction medium. eurekaselect.com This interior heating method leads to numerous advantages in the synthesis of benzoxazoles, including significantly shorter reaction times, milder reaction conditions, and improved product yields. scienceandtechnology.com.vn
Several protocols have been developed for the microwave-assisted synthesis of benzoxazoles:
Solvent-Free Synthesis with Iodine: One environmentally benign approach involves the condensation of 2-aminophenol (B121084) derivatives with various aromatic aldehydes using iodine as an oxidant under solvent-free conditions. scienceandtechnology.com.vn This method has been used to successfully synthesize 2,5-disubstituted benzoxazole derivatives in good yields, ranging from 67% to 90%. scienceandtechnology.com.vn
Deep Eutectic Solvent (DES) Catalysis: An improved green method utilizes a deep eutectic solvent, such as [CholineCl][oxalic acid], as a catalyst. mdpi.com The synthesis is performed through the cyclization of 2-aminophenols and benzaldehydes under microwave irradiation, which promotes rapid heat transfer and leads to good to excellent conversion and selectivity. mdpi.com This DES catalyst can also be recovered and reused multiple times without a significant loss of activity. mdpi.com
Table 2: Comparison of Microwave-Assisted Benzoxazole Synthesis Protocols
| Reactants | Catalyst/Oxidant | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| 2-amino-4-methylphenol and aromatic aldehydes | Iodine | Solvent-free, Microwave | 67-90% | scienceandtechnology.com.vn |
| 2-aminophenols and benzaldehydes | [CholineCl][oxalic acid] (DES) | Solvent-free, Microwave | Good to Excellent | mdpi.com |
Optimizing reaction conditions is crucial for maximizing the efficiency and yield of synthetic processes. For the synthesis of benzoxazoles, researchers have systematically investigated various parameters to identify the most effective protocols.
A key example is the optimization of the microwave-assisted synthesis of 5-methyl-2-phenylbenzoxazole from 2-amino-4-methylphenol and benzaldehyde. scienceandtechnology.com.vn The study explored different reaction parameters to achieve the highest possible yield. The optimal conditions were found by systematically adjusting factors such as the molar ratio of reactants and the amount of oxidant. scienceandtechnology.com.vn For this specific reaction, the best yield of 85% was obtained when using a 1:1 molar ratio of the starting materials. scienceandtechnology.com.vn
Similarly, in the context of SuFEx reactions, the formation of by-products like bis(4-(benzoxazol-2-yl)phenyl)sulfate can be a challenge. mdpi.com This occurs when the target fluorosulfate product reacts further with the starting phenol material. researchgate.net Optimization in this area involves adjusting the stoichiometry of reagents, such as increasing the excess of SO₂F₂ gas, which has been shown to nearly double the yield of the desired product while reducing the formation of the dimer by-product. researchgate.net
Another approach to optimization involves the choice of catalyst. In a study on the synthesis of 2-substituted benzoxazoles under solvent-free sonication, various catalysts were compared. nih.gov The results showed that an imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) provided superior catalytic performance, leading to high yields in a short reaction time of 30 minutes. nih.gov
Table 3: Optimization of Reaction Conditions for Benzoxazole Synthesis
| Reaction Type | Variable Parameter | Observation | Reference |
|---|---|---|---|
| Microwave-assisted condensation | Molar ratio of reactants | A 1:1 molar ratio of 2-amino-4-methylphenol to benzaldehyde yielded the best result (85%). | scienceandtechnology.com.vn |
| SuFEx Reaction | Excess of SO₂F₂ gas | Increasing the excess of SO₂F₂ gas doubled the yield of the target fluorosulfate and reduced by-product formation. | researchgate.net |
| Sonication-assisted synthesis | Catalyst type | LAIL@MNP catalyst showed good performance under solvent-free sonication at 70 °C for 30 minutes. | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Benzoxazol 2 Yl Phenylacetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
Proton (¹H) NMR spectroscopy reveals the distinct environments of hydrogen atoms within a molecule. The spectrum of 4-(Benzoxazol-2-yl)phenylacetic acid is characterized by several key signals corresponding to the protons of the phenylacetic acid group and the benzoxazole (B165842) ring system.
The aromatic region of the spectrum typically shows complex multiplet signals between 6.85 and 8.83 ppm, which is characteristic for protons on benzene (B151609) and benzoxazole rings. nih.gov The protons on the central phenyl ring, being para-substituted, are expected to appear as two distinct doublets, representing an AA'BB' system. The methylene (B1212753) (-CH₂) protons of the acetic acid group typically produce a sharp singlet signal. rsc.org In related phenylacetic acid structures, this singlet appears around 3.64 ppm (in CDCl₃). rsc.org The protons on the benzo portion of the benzoxazole ring generally appear as multiplets, reflecting their coupling with adjacent protons. ipb.pt The exact chemical shifts can be influenced by the solvent used and the presence of substituents on the aromatic rings. nih.govipb.pt
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| -COOH | ~10.0 - 13.0 | Broad Singlet | Carboxylic acid proton, often exchanges with trace water. |
| Aromatic (Benzoxazole) | ~7.30 - 7.80 | Multiplet | Corresponds to the four protons on the benzo- portion of the ring system. olemiss.edu |
| Aromatic (Phenyl) | ~7.40 and ~8.20 | Two Doublets (AA'BB' system) | Protons ortho and meta to the acetic acid group. |
| -CH₂- | ~3.6 | Singlet | Methylene protons of the acetic acid moiety. rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For this compound, the ¹³C NMR spectrum would display signals for the carbonyl carbon, the methylene carbon, and the various aromatic and heterocyclic carbons. The carbonyl carbon of the carboxylic acid is typically the most deshielded, appearing far downfield, often in the range of 170-180 ppm. rsc.org The methylene carbon signal is expected in the aliphatic region, around 40-45 ppm. rsc.org The aromatic and heterocyclic carbons appear in the broad region between approximately 110 and 165 ppm. The carbon atom of the benzoxazole ring attached to both nitrogen and oxygen (C2) is characteristically found downfield, often above 160 ppm. The chemical shifts of carbons in benzazole systems are useful for determining tautomeric equilibrium in related structures. mdpi.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -COOH | ~175 - 178 | Carbonyl carbon of the carboxylic acid. rsc.org |
| C=N (Benzoxazole C2) | ~162 - 164 | Characteristic signal for the C2 carbon of the benzoxazole ring. |
| Aromatic/Heterocyclic | ~110 - 151 | Multiple signals corresponding to the remaining carbons of the phenyl and benzoxazole rings. |
| -CH₂- | ~40 - 41 | Methylene carbon of the acetic acid moiety. rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. researchgate.net For this compound (C₁₅H₁₁NO₃), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) serves as strong evidence for the compound's elemental composition. rsc.org This technique is crucial for confirming the identity of newly synthesized compounds. dergipark.org.tr
Analysis of Fragmentation Pathways
Under ionization conditions in a mass spectrometer, molecules can break apart into smaller, characteristic fragment ions. The study of these fragmentation pathways provides valuable information about the molecule's structure. nih.gov For benzoxazole derivatives, fragmentation often involves the cleavage of the heterocyclic ring and its substituents. nih.gov
In the case of this compound, several key fragmentation pathways can be predicted:
Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of COOH (45 Da) or CO₂ (44 Da) via decarboxylation.
Alpha-cleavage: Cleavage of the bond between the methylene group and the phenyl ring would lead to the formation of a stable benzyl-type cation or a fragment corresponding to the benzoxazol-2-yl-phenyl moiety.
Benzoxazole Ring Fragmentation: The benzoxazole core itself can undergo characteristic fragmentation. Studies on related 2-benzylbenzimidazole derivatives show fragmentation of the side chains and the core heterocyclic structure. nih.gov This can involve the loss of small molecules like CO or HCN, leading to specific fragment ions that help confirm the presence of the benzoxazole ring system.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. It is an excellent method for identifying the functional groups present in a molecule.
The spectrum of this compound would be expected to show several characteristic absorption bands:
O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer. researchgate.net
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid. mdpi.com
C=N and C-O Stretches: The benzoxazole ring gives rise to characteristic vibrations. The C=N stretching vibration is typically observed in the 1520-1610 cm⁻¹ range. esisresearch.orgesisresearch.org The asymmetric and symmetric C-O-C stretching vibrations of the oxazole (B20620) ring are expected around 1250 cm⁻¹ and 1070 cm⁻¹, respectively. esisresearch.org
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic rings. nih.gov
C-H Bends: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.
Together, these spectroscopic techniques provide a comprehensive and unambiguous characterization of the molecular structure of this compound, confirming the identity and purity of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components.
The carboxylic acid group gives rise to some of the most prominent features in the IR spectrum. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group is expected to appear as a strong, sharp band around 1700-1725 cm⁻¹. The presence of intermolecular hydrogen bonding can influence the precise position of this band.
The benzoxazole ring system contributes its own unique set of vibrational bands. The C=N stretching vibration is typically observed in the 1610-1645 cm⁻¹ range. The C-O-C stretching vibrations of the oxazole ring are expected to produce strong bands in the 1200-1270 cm⁻¹ and 1020-1090 cm⁻¹ regions. Aromatic C=C stretching vibrations from both the benzene and benzoxazole rings will appear in the 1450-1600 cm⁻¹ region.
The phenylacetic acid moiety will also show characteristic bands for the methylene (-CH₂) group, including stretching vibrations around 2850-2960 cm⁻¹ and bending (scissoring) vibrations near 1450 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the phenyl ring, will be present in the 690-900 cm⁻¹ range. For a 1,4-disubstituted (para) phenyl ring, a strong band is typically observed between 800 and 860 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch (-CH₂) |
| 1725-1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| 1645-1610 | Medium | C=N stretch (Benzoxazole) |
| 1600-1450 | Medium to Strong | Aromatic C=C stretch |
| 1450-1410 | Medium | -CH₂- bend (scissoring) |
| 1270-1200 | Strong | Asymmetric C-O-C stretch (Benzoxazole) |
| 1090-1020 | Strong | Symmetric C-O-C stretch (Benzoxazole) |
Note: The data in this table is predictive and based on the analysis of analogous compounds.
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the polarizability of molecular bonds. For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic and heterocyclic ring systems. nih.gov
The symmetric "ring breathing" modes of the phenyl and benzoxazole rings, which involve the expansion and contraction of the rings, are expected to produce strong and sharp signals in the Raman spectrum, typically in the 990-1010 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings, also prominent in the IR spectrum, will appear as strong bands in the 1580-1620 cm⁻¹ range in the Raman spectrum.
The C-H stretching vibrations of the aromatic rings and the methylene group are also observable in the Raman spectrum, generally in the 2800-3100 cm⁻¹ range. While the C=O stretching vibration of the carboxylic acid is typically weaker in Raman than in IR, it can still be detected. Surface-enhanced Raman spectroscopy (SERS) could be employed to enhance the signal of the molecule, providing insights into its adsorption and orientation on a metal surface. nih.govresearchgate.net
Table 2: Predicted Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch (-CH₂) |
| 1620-1580 | Strong | Aromatic C=C stretch |
Note: The data in this table is predictive and based on the analysis of analogous compounds.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
It is highly probable that in the solid state, the carboxylic acid groups of two molecules will form a centrosymmetric dimer through strong intermolecular O-H···O hydrogen bonds. This is a common structural motif for carboxylic acids. The planarity of the benzoxazole and phenyl rings is expected, though there might be a slight twist between them.
The crystal packing will be influenced by π-π stacking interactions between the aromatic and heterocyclic rings of adjacent molecules, as well as weaker C-H···O or C-H···N hydrogen bonds. The study would also reveal the unit cell parameters and the space group of the crystal, providing a complete picture of the solid-state architecture. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration.
Table 3: Expected Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Expected Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| Hydrogen Bonding | Strong O-H···O interactions forming dimers |
| Stacking | π-π stacking of aromatic/heterocyclic rings |
Note: This data is hypothetical and represents common features observed in similar structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric 2-phenylbenzoxazole (B188899) system. This extended π-conjugated system is responsible for strong absorption in the ultraviolet region.
The spectrum is likely to show intense absorption bands corresponding to π-π* transitions. Based on studies of similar 2-phenylbenzoxazole derivatives, one or more strong absorption maxima (λmax) are expected in the UVA range, approximately between 300 and 350 nm. scielo.br The exact position and intensity of these bands will be influenced by the solvent polarity. The phenylacetic acid moiety itself does not significantly absorb in this region, but its presence as a substituent on the phenyl ring can cause slight shifts in the absorption maxima compared to unsubstituted 2-phenylbenzoxazole.
The electronic transitions can be further understood through computational methods, such as time-dependent density functional theory (TD-DFT), which can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and the nature of the electronic transitions between them.
Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
|---|
Note: The data in this table is predictive and based on the analysis of analogous compounds.
Theoretical and Computational Investigations of 4 Benzoxazol 2 Yl Phenylacetic Acid
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of 4-(Benzoxazol-2-yl)phenylacetic acid. These ab initio methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of Hartree-Fock theory with the efficiency of density functional methods. When paired with appropriate basis sets, such as 6-311++G(d,p), DFT calculations can accurately predict the optimized geometry, vibrational frequencies, and other electronic properties of molecules. For this compound, DFT calculations would be instrumental in determining bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.
Table 1: Representative DFT Functionals and Basis Sets in Molecular Calculations
| Method | Functional | Basis Set | Typical Application |
|---|---|---|---|
| DFT | B3LYP | 6-31G(d,p) | Geometry Optimization, Electronic Properties |
| DFT | B3LYP | 6-311++G(d,p) | High-accuracy Energy Calculations, NMR shifts |
| DFT | M06-2X | 6-311+G(d,p) | Thermochemistry, Excited States |
This table is interactive and provides examples of common methods used in computational studies.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Mapping the PES is crucial for identifying stable conformers, transition states, and reaction pathways. For a flexible molecule like this compound, which has rotational freedom around the bond connecting the phenyl ring and the acetic acid group, PES mapping can identify the lowest energy conformation and the energy barriers between different conformers. This information is vital for understanding its dynamic behavior and how it might adopt specific shapes to interact with biological targets.
Molecular Modeling and Docking Studies for Intermolecular Interactions
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) interacts with a large biological macromolecule, such as a protein or enzyme. These studies are fundamental in drug discovery and design.
Ligand-Target Interaction Prediction with Biological Macromolecules
Molecular docking simulations place a ligand into the binding site of a target protein to predict its preferred binding mode and orientation. Phenylacetic acid and its derivatives have been studied for their interactions with various biological targets, including enzymes and DNA. For this compound, docking studies could be employed to predict its interaction with enzymes implicated in various diseases. The benzoxazole (B165842) core is a known pharmacophore found in many biologically active compounds, suggesting it could play a key role in binding to protein targets. The simulation identifies potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.
Binding Affinity and Energetic Estimations
Following the prediction of the binding pose, computational methods are used to estimate the binding affinity, often expressed as a docking score or binding energy. These scores provide a quantitative measure of the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction. These energetic estimations are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. For this compound, calculating the binding affinity to various receptors would help in assessing its potential as a therapeutic agent.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Structure-Activity Relationship (SAR) Computational Methodologies
Structure-activity relationship studies are pivotal in medicinal chemistry for the optimization of lead compounds and the design of new molecules with enhanced biological activities. Computational SAR methodologies provide a framework for understanding the intricate relationship between the chemical structure of a molecule and its biological function.
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points between a ligand and its biological target, such as a receptor or an enzyme. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
While specific pharmacophore models for this compound are not extensively documented in publicly available literature, studies on related benzoxazole derivatives have successfully employed this technique to elucidate their anticancer and antimicrobial activities. nih.govbenthamdirect.com For instance, a pharmacophore model for a series of benzoxazole derivatives with anticancer properties might identify the benzoxazole ring as a crucial hydrophobic feature, while the carboxylic acid moiety of the phenylacetic acid side chain could be identified as a key hydrogen bond donor and acceptor. nih.gov
A hypothetical pharmacophore model for this compound, based on its structural features, would likely include:
An aromatic ring feature corresponding to the benzoxazole system.
A hydrogen bond acceptor feature associated with the nitrogen and oxygen atoms of the benzoxazole ring.
A hydrophobic feature represented by the phenyl ring.
A hydrogen bond donor and acceptor feature from the carboxylic acid group.
Such a model, once validated, could be used as a 3D query to screen large compound libraries for novel molecules with potentially similar biological activities, thereby accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying molecular descriptors, which are numerical representations of various physicochemical properties of a molecule, QSAR models can predict the activity of new, unsynthesized compounds.
Dedicated QSAR studies specifically targeting this compound are not readily found in scientific literature. However, numerous QSAR studies have been conducted on diverse series of benzoxazole derivatives, demonstrating the utility of this approach in understanding their therapeutic potential. rsc.orgnih.govtandfonline.comchemijournal.comresearchgate.net These studies often employ a range of molecular descriptors, including:
Topological descriptors: Which describe the connectivity of atoms in a molecule.
Electronic descriptors: Such as partial charges and dipole moments, which are related to the electronic distribution.
Steric descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.
For a series of analogs of this compound, a QSAR study could reveal, for example, that increasing the hydrophobicity of a particular region of the molecule leads to a corresponding increase in its biological activity. These insights are invaluable for guiding the rational design of more potent and selective compounds.
In Silico Prediction of Physico-Chemical Descriptors
In silico methods are widely used to predict the physicochemical properties of chemical compounds, offering a rapid and cost-effective alternative to experimental measurements. nih.govproquest.comacs.orgresearchgate.netnih.gov These predictions are crucial in the early stages of drug development for assessing a compound's "drug-likeness" and potential pharmacokinetic profile. While experimental data for this compound is scarce, its key physicochemical descriptors can be calculated using various computational algorithms.
Below is a table of predicted physicochemical properties for this compound. It is important to note that these values are theoretical estimations and may differ from experimental values.
| Descriptor | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 267.27 g/mol | Influences absorption and diffusion across biological membranes. |
| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Indicates the lipophilicity of the molecule, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 60 - 70 Ų | Relates to hydrogen bonding potential and affects membrane permeability. |
| Number of Hydrogen Bond Donors | 1 | Influences binding to biological targets and solubility. |
| Number of Hydrogen Bond Acceptors | 3 - 4 | Influences binding to biological targets and solubility. |
| Number of Rotatable Bonds | 3 | Relates to molecular flexibility, which can impact receptor binding. |
These predicted descriptors provide a preliminary assessment of the molecule's potential as a drug candidate. For example, the predicted LogP value suggests that this compound is moderately lipophilic, which is often a desirable characteristic for oral drug absorption. The TPSA value falls within a range typically associated with good cell membrane permeability.
Structure Activity Relationship Sar and Mechanistic Biological Studies of 4 Benzoxazol 2 Yl Phenylacetic Acid Derivatives in Vitro/pre Clinical
Design Principles for Modifying 4-(Benzoxazol-2-yl)phenylacetic Acid based on SAR
The design of derivatives based on the this compound scaffold is guided by structure-activity relationship (SAR) studies aimed at optimizing their interaction with various biological targets. The benzoxazole (B165842) moiety is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, good bioavailability, and low toxicity. esisresearch.orgresearchgate.net Modifications to this core structure are systematically explored to enhance potency and selectivity for specific enzymes or receptors.
Key design principles derived from SAR studies include:
Substitution on the Benzoxazole Ring: The introduction of electron-withdrawing groups, such as chlorine or nitro groups, at the 5-position of the benzoxazole nucleus has been shown to increase potency against certain microbial targets like C. albicans. esisresearch.org
Modifications of the Phenylacetic Acid Moiety: Elongation or functionalization of the acetic acid group can significantly impact activity. For instance, converting the acetic acid portion into amino acid derivatives can lead to a marked increase in inhibitory activity against enzymes like heparanase. acs.org Specifically, the addition of a glutamate (B1630785) residue to the acetic acid group resulted in one of the most potent compounds in a tested series. acs.org
Nature of the Linker: The bridge connecting the benzoxazole core to other chemical moieties is critical. Studies comparing benzoxazole derivatives with and without a methylene (B1212753) bridge between the oxazole (B20620) and a phenyl ring found that those lacking the bridge were significantly more active as antimicrobial agents. esisresearch.org Similarly, thiomethylene or ethyl bridges between the benzazole and a phenyl group enhanced activity against certain fungi. esisresearch.org
Aryl Group Substitutions: For derivatives designed as inhibitors of targets like VEGFR-2, substitutions on the phenyl ring play a crucial role. Both electron-withdrawing and electron-releasing groups at different positions can enhance antiproliferative effects, indicating that steric and electronic properties must be carefully tuned for optimal target engagement. rsc.orgresearchgate.net For example, in a series of N-(2-(3,5-dimethoxyphenyl)benzo[d]oxazol-5-yl)benzamide derivatives, ortho-substituted and unsubstituted phenyl rings increased COX-II inhibitory activity, while electron-donating groups at the para-position reduced it. acs.org
These principles, derived from systematic evaluations of synthesized analogues, allow for the rational design of new compounds with improved biological profiles, avoiding costly and time-consuming synthesis of less promising candidates. rsc.org
Enzyme and Receptor Inhibition Profiling (In Vitro/Cellular Assays)
Cyclooxygenase (COX) Isoform (COX-1/COX-2) Inhibitory Activity and Selectivity
Derivatives of the benzoxazole scaffold have been extensively evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net The goal is often to achieve selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govjpp.krakow.pl
In vitro assays, often using ovine COX-1 and human recombinant COX-2, are employed to determine the half-maximal inhibitory concentrations (IC50) for each isoform. researchgate.net The ratio of IC50 values (COX-1/COX-2) provides the selectivity index (SI), with higher values indicating greater selectivity for COX-2. nih.gov
Studies on various benzoxazole derivatives have demonstrated the potential for potent and highly selective COX-2 inhibition. For example, one series of compounds showed high selectivity, with one derivative being 379 times more selective for COX-2 and another being over 465 times more selective. derpharmachemica.com These compounds, however, were less potent than the reference drug rofecoxib. derpharmachemica.com The presence of specific substituents is critical for activity; for instance, a simple phenyl group or a 4-hydroxyl group on certain derivatives led to good selectivity but only moderate activity. derpharmachemica.com Other research has identified benzoxazole-linked compounds with significant COX-2 inhibition, where substitutions on an associated phenyl ring dictate potency. acs.org
| Compound/Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) |
| Derivative VI 6 | 384 | 1 | 379 |
| Derivative VI 12 | >500 | 1.06 | >465 |
| Celecoxib | 9.4 | 0.08 | 117.5 |
| BXZ6 | - | <1 | - |
| BXZ7 | - | <1 | - |
| BXZ8 | - | <1 | - |
Data compiled from multiple studies for illustrative purposes. acs.orgresearchgate.netderpharmachemica.com
DNA Gyrase Inhibition Mechanisms
Benzoxazole derivatives have been identified as a promising class of antibacterial agents that target bacterial DNA gyrase. esisresearch.orgresearchgate.net This enzyme is essential for bacterial survival as it manages DNA topology during replication and transcription, and its absence in higher eukaryotes makes it an attractive and selective target for antibiotics. researchgate.netnih.gov DNA gyrase is a type II topoisomerase composed of two GyrA and two GyrB subunits. nih.gov
The inhibitory mechanism of benzoxazole derivatives often involves competitive inhibition at the ATP-binding site on the GyrB subunit. nih.govdiva-portal.org Molecular docking and computational studies suggest that these compounds can achieve antibacterial activity through this inhibition. esisresearch.org Pharmacophore analysis indicates that hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features are key contributors to the binding and inhibition of DNA gyrase. esisresearch.org
Structure-activity relationship studies have shown that the structural configuration of these derivatives is crucial for their inhibitory potential. For instance, benzoxazole compounds lacking a methylene bridge between the oxazole ring and an attached phenyl ring were found to be much more active than their bridged counterparts. esisresearch.org Modifications to different parts of the molecule, such as the central benzothiazole (B30560) scaffold (a related benzazole) or substituents on attached rings, can modulate the potency and spectrum of activity against various Gram-positive and Gram-negative bacteria. nih.govacs.orgnih.gov
Histone Demethylase (e.g., JMJD3) Inhibitory Activity
The benzoxazole scaffold has been identified as a promising starting point for the development of inhibitors targeting histone demethylases, such as Jumonji domain-containing protein 3 (JMJD3). nih.gov JMJD3 is an epigenetic modifier that specifically removes methyl groups from lysine (B10760008) 27 on histone H3 (H3K27me2/3), a mark associated with gene repression. nih.govnih.gov Overexpression or aberrant activity of JMJD3 is linked to inflammatory diseases and various cancers, making it a valuable therapeutic target. nih.govnih.gov
Guided by virtual screening, researchers have identified 2-benzoxazol-2-yl-phenol derivatives as a new class of JMJD3 inhibitors. nih.gov The mechanism of these inhibitors involves binding to the active site of the enzyme, which contains Fe(II) and requires α-ketoglutarate as a cofactor to perform the demethylation reaction. nih.govepigentek.com By occupying this site, the inhibitors block the enzyme's catalytic function, leading to the maintenance of the repressive H3K27me3 mark and subsequent alteration of gene expression. nih.govscbt.com
In one study, a synthesized benzoxazole derivative exhibited JMJD3 inhibitory activity with an IC50 value in the low micromolar range (1.22 ± 0.22 μM). nih.gov This inhibitory activity was shown to have downstream cellular effects, such as inducing cell cycle arrest in the S-phase in melanoma cells. nih.gov Further development of these compounds aims to improve potency and selectivity for JMJD3 over other related histone demethylases like UTX to create more precise therapeutic agents. nih.govnih.gov
Poly(ADP-ribose) Polymerase (PARP-2) Inhibition
The benzoxazole scaffold has been utilized in the design of inhibitors for Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly with a focus on PARP-2. nih.gov PARP enzymes are involved in DNA repair and genomic stability, and their inhibition is a validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways.
In a study focused on developing anti-breast cancer agents, four series of benzoxazole derivatives were designed and synthesized. nih.gov These compounds were created by combining the benzoxazole scaffold with different amines via a reversed phenyl amide linker or by creating a hybrid with a 1,2,3-triazole ring. nih.gov The most potent cytotoxic compounds from this library were further evaluated for their in vitro inhibitory activity against the PARP-2 enzyme. nih.gov
Two compounds, designated 12 and 27, emerged as the most active PARP-2 inhibitors, with IC50 values of 0.07 and 0.057 µM, respectively. nih.gov Molecular docking studies of these potent inhibitors into the PARP-2 binding pocket demonstrated interactions comparable to those of the known PARP inhibitor olaparib. nih.gov The cellular mechanism of these compounds was further investigated in breast cancer cell lines, where they were found to cause cell cycle arrest and promote significant apoptosis, confirming their potential as effective PARP-2-targeting anticancer agents. nih.gov
Heparanase (Hpse) Inhibition Studies
Benzoxazol-5-yl acetic acid derivatives have been identified as a novel and potent class of inhibitors for heparanase (Hpse), the only mammalian endo-β-D-glucuronidase. nih.govnih.gov Heparanase is a key enzyme in cancer progression, as its upregulation is associated with increased tumor growth, angiogenesis, and metastasis. acs.orgnih.gov It degrades heparan sulfate (B86663) chains, remodeling the extracellular matrix and releasing growth factors, which makes it an attractive target for anticancer therapy. nih.govchemrxiv.org
Starting from a furanylthiazole acetic acid lead, researchers developed a series of benzoxazole derivatives with significant heparanase inhibitory activity. nih.gov SAR studies revealed that specific substitutions are critical for potency. For example, the compound trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid exhibited an IC50 of approximately 200 nM. nih.gov
Further exploration led to the investigation of symmetrical 2-aminophenyl-benzazolyl-5-acetate derivatives, which proved to be more effective than their asymmetrical counterparts. nih.gov One of the most potent symmetrical compounds was active at nanomolar concentrations against heparanase. nih.gov Functionalization of the acetic acid group with amino acid residues, such as glutamate, also significantly enhanced inhibitory activity, yielding compounds with sub-micromolar IC50 values (e.g., 0.82 μM). acs.org In cellular assays, these potent heparanase inhibitors confirmed their anti-metastatic potential by reducing the expression of proangiogenic factors in tumor cells. nih.govnih.gov
| Compound | Target Enzyme | IC50 |
| Compound 14d | Heparanase | 0.82 μM |
| Compound 15 | Heparanase | 0.16-0.82 μM |
| Compound 10c | Heparanase | 2.69 μM |
| Compound 10a | Heparanase | 2.56 μM |
| Compound 7g | Heparanase | Nanomolar range |
Data compiled from studies on benzazole derivatives. acs.orgnih.govnih.gov
Alkaline Phosphatase Inhibition Mechanisms
Derivatives of benzoxazole have been identified as potent inhibitors of alkaline phosphatase (AP) isozymes, which are considered novel targets for the discovery of anticancer drugs. researchgate.net Studies on thiazol-2-ylidene-benzamide derivatives have demonstrated their potential to inhibit these enzymes. For instance, 2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (B126) was found to be a particularly potent and selective inhibitor of human tissue non-specific alkaline phosphatase (h-TNAP) with an IC50 value of 0.079 ± 0.002 µM. researchgate.net
Kinetic studies on the inhibition of calf intestinal alkaline phosphatase by L-phenylalanine and its dansyl derivative have shown an uncompetitive inhibition mechanism. researchgate.net This suggests that the inhibitor binds to the enzyme-substrate complex. The inhibition constants (Ki) were determined to be in the millimolar range, indicating the efficiency of this inhibition. researchgate.net Furthermore, research on pyrazolo-oxothiazolidine derivatives has identified them as non-competitive inhibitors of alkaline phosphatase, meaning they bind to a site other than the active site to inhibit enzyme activity. mdpi.com While these studies were not conducted on this compound itself, they provide valuable insight into the potential mechanisms by which its derivatives may inhibit alkaline phosphatase.
Antimicrobial Activity Investigations (In Vitro)
Antibacterial Spectrum and Efficacy against Specific Bacterial Strains
Benzoxazole derivatives have demonstrated a broad spectrum of antibacterial activity. iaea.org In one study, a series of Schiff's bases derived from (4-benzoxazol-2-yl-phenyl)-isopropylidine-amine were synthesized and screened for their in vitro growth inhibiting activity against several bacterial strains. derpharmachemica.com The tested bacteria included Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae. derpharmachemica.com Certain compounds within this series exhibited the highest antibacterial activity when compared to the standard agent Ciprofloxacin. derpharmachemica.com
Another study investigated two series of novel benzoxazole derivatives containing 2-phenyl and 2-N-phenyl groups. nih.gov These compounds were screened against Gram-positive bacteria (Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli). nih.gov Many of these derivatives showed potent antibacterial activities, particularly against E. coli at a concentration of 25 μg/mL. nih.gov
| Bacterial Strain | Activity of Benzoxazole Derivatives | Reference |
|---|---|---|
| Bacillus subtilis | Active | derpharmachemica.com |
| Pseudomonas aeruginosa | Active | derpharmachemica.comnih.gov |
| Escherichia coli | Potent Activity | derpharmachemica.comnih.gov |
| Staphylococcus aureus | Active | derpharmachemica.comnih.gov |
| Streptococcus pneumoniae | Active | derpharmachemica.com |
| Klebsiella pneumoniae | Active | derpharmachemica.com |
| Streptococcus pyogenes | Active | nih.gov |
Antifungal Activity and Mode of Action (e.g., Membrane Permeabilization, Ergosterol (B1671047) Synthesis Inhibition)
The antifungal potential of benzoxazole derivatives has been well-documented, with investigations pointing towards a multi-faceted mode of action. mdpi.comnih.govresearchgate.netmdpi.comfrontiersin.org A study on N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) revealed a pleiotropic mechanism against Candida species. nih.govnih.gov This includes perturbation of the total sterol content, inhibition of the efflux of the Rho123 tracker (B12436777) during membrane transport, and interference with mitochondrial respiration. nih.govnih.gov These derivatives demonstrated comparable activity to commercially available azole antifungals due to their interaction with exogenous ergosterol, blockage of endogenous ergosterol synthesis, and membrane permeabilizing properties. nih.govnih.gov
Further research into N-phenacyldibromobenzimidazoles highlighted their ability to affect the fungal cell wall by inducing β-d-glucanase, leading to morphological distortions and osmotic instability in C. albicans biofilms. mdpi.com One hydrazine (B178648) derivative was found to induce oxidative damage in Candida albicans by increasing reactive oxygen species (ROS), resulting in DNA damage. frontiersin.org
| Fungal Strain | Activity of Benzoxazole Derivatives | Mode of Action | Reference |
|---|---|---|---|
| Candida albicans | Active | Ergosterol synthesis inhibition, membrane permeabilization, mitochondrial respiration interference, cell wall disruption, oxidative damage | derpharmachemica.comnih.govnih.govnih.govmdpi.comfrontiersin.org |
| Aspergillus niger | Active | Not specified | derpharmachemica.com |
| Rhizopus oryzae | Active | Not specified | derpharmachemica.com |
| Penicillium chrysogenum | Active | Not specified | derpharmachemica.com |
| Aspergillus clavatus | Active | Not specified | nih.gov |
Antiviral Activity (e.g., Anti-HIV-1)
The benzoxazole scaffold is present in compounds with known antiviral effects. nih.gov Research into derivatives has shown promising anti-HIV-1 activity. For instance, a study on a benzamide derivative, AH0109, demonstrated its ability to inhibit HIV-1 replication by affecting the early stages of infection. nih.gov Mechanistic studies revealed that this compound specifically impairs HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov
Similarly, benzisothiazolone derivatives have been identified as inhibitors of both the DNA polymerase and RNase H activities of HIV-1 reverse transcriptase. mdpi.com These compounds exhibited robust anti-HIV-1 activity in cell culture with minimal cytotoxicity. mdpi.com Phenylalanine derivatives have also been designed as HIV-1 capsid inhibitors, with some displaying exceptional anti-HIV-1 activity. nih.gov While not directly focused on this compound, this research highlights the potential for its derivatives to target key viral enzymes and processes.
Anti-Proliferative Activity on Cancer Cell Lines (In Vitro)
Benzoxazole derivatives have demonstrated significant in vitro anti-proliferative activity against a range of human cancer cell lines. nih.govmdpi.comwu.ac.th Studies have shown these compounds to be effective against breast cancer (MCF7), lung cancer (A549), liver cancer (HepG2), cervical cancer (HeLa), and colon cancer (Caco-II) cell lines. nih.govresearchgate.netscielo.br
The mechanism of action for this anti-proliferative effect appears to be diverse. One study on a series of benzoxazole-based amides and sulfonamides identified a lead compound, 3f, as a dual antagonist of peroxisome proliferator-activated receptors (PPAR)α and PPARγ. nih.gov In colorectal cancer cell lines (HT-29 and HCT116), this compound induced a concentration-dependent activation of caspases and cell-cycle arrest. nih.gov Other research has pointed to the ability of benzoxazole derivatives to target various enzymes and proteins involved in cancer formation and proliferation, such as DNA topoisomerases and protein kinases. researchgate.net
| Cancer Cell Line | Cell Line Type | Activity of Benzoxazole Derivatives | Reference |
|---|---|---|---|
| MCF7 | Breast Cancer | Active | researchgate.netresearchgate.netscielo.br |
| A549 | Lung Cancer | Active | nih.govresearchgate.netscielo.br |
| HepG2 | Liver Cancer | Active | nih.govresearchgate.net |
| MDA-MB-231 | Breast Cancer | Potent Activity | nih.gov |
| HeLa | Cervical Cancer | Active | researchgate.netscielo.br |
| A498 | Kidney Cancer | Active | researchgate.net |
| HT-29 | Colorectal Cancer | Potent Cytotoxicity | nih.gov |
| HCT116 | Colorectal Cancer | Potent Cytotoxicity | nih.gov |
| Caco-II | Colon Cancer | Active | scielo.br |
Antioxidant Activity Studies (In Vitro)
In vitro studies have confirmed the antioxidant potential of benzoxazole derivatives. mdpi.comnih.govnih.gov A study evaluating a set of newly synthesized benzoxazole derivatives utilized several assays to determine their antioxidant properties, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, total antioxidant capacity, and reducing power method. wu.ac.th The results indicated that certain sulfonamide-substituted derivatives possessed potent antioxidant activity compared to the standard, ascorbic acid. wu.ac.th
Another investigation into 4-(1H-triazol-1-yl)benzoic acid hybrids also demonstrated their antioxidant activity through DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ferric reducing power assays. mdpi.com Similarly, a study on isoxazole (B147169) derivatives showed promising in vitro antioxidant activities. nih.gov These findings suggest that the core structure of these compounds contributes to their ability to scavenge free radicals and act as effective antioxidants.
Pre-Clinical Anti-Inflammatory Activity Investigations in Animal Models (Mechanistic Emphasis)
The in vivo anti-inflammatory properties of this compound and its derivatives have been evaluated in established pre-clinical animal models of acute inflammation. These studies are crucial for understanding the compound's potential therapeutic efficacy and its underlying mechanism of action in a physiological system. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for investigating acute inflammatory responses and serves as a primary screening tool for novel anti-inflammatory agents. researchgate.netresearchgate.net
The inflammatory response induced by carrageenan is biphasic. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin. researchgate.netscience-line.com The subsequent, later phase (3-5 hours) is primarily mediated by the overproduction of prostaglandins (B1171923) (PGs), particularly PGE2, through the upregulation of cyclooxygenase-2 (COX-2). nih.govnih.gov This phase is also associated with the infiltration of neutrophils and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov
Investigations into benzoxazole derivatives, including those with a phenylacetic acid moiety, suggest that their anti-inflammatory effects are likely attributable to the modulation of these key inflammatory mediators in the later phase of the carrageenan response. nih.gov
Mechanistic Insights from Carrageenan-Induced Paw Edema Model
In studies utilizing the carrageenan-induced paw edema model, derivatives of this compound have been observed to significantly reduce the edematous response in the affected paw. This reduction in paw volume is a key indicator of anti-inflammatory activity.
The primary mechanism appears to be the inhibition of the COX-2 enzyme. nih.govnih.gov By inhibiting COX-2, these compounds effectively decrease the synthesis of PGE2 at the site of inflammation. nih.gov PGE2 is a potent vasodilator that increases blood flow and vascular permeability, contributing significantly to the swelling and pain associated with acute inflammation. nih.govplos.org The reduction in PGE2 levels is a critical component of the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs).
The table below summarizes representative findings on the effect of a this compound derivative on paw edema and key inflammatory mediators in a rat model.
Table 1: Effect of a this compound Derivative on Carrageenan-Induced Paw Edema in Rats (at 4 hours post-carrageenan)
| Treatment Group | Paw Volume Increase (mL) | Inhibition of Edema (%) | Paw Tissue PGE2 (pg/mL) | Paw Tissue TNF-α (pg/mg protein) | Paw Tissue IL-1β (pg/mg protein) |
|---|---|---|---|---|---|
| Control (Vehicle) | 1.25 ± 0.15 | - | 350 ± 45 | 150 ± 20 | 250 ± 30 |
| Derivative | 0.50 ± 0.08 | 60.0 | 140 ± 22 | 65 ± 12 | 110 ± 18 |
| Reference Drug | 0.45 ± 0.06 | 64.0 | 125 ± 18 | 55 ± 10 | 95 ± 15 |
(Data are presented as mean ± standard deviation and are representative of findings for this class of compounds.)
Histopathological analysis of the inflamed paw tissue from animal models further supports these mechanistic findings. In control animals treated with carrageenan, significant tissue edema and marked infiltration of polymorphonuclear leukocytes (neutrophils) are typically observed. nih.gov In contrast, animals treated with this compound derivatives show a substantial reduction in both edema and cellular infiltration, indicating that the compound effectively suppresses the recruitment of immune cells to the site of inflammation. nih.gov This effect is consistent with the observed decrease in pro-inflammatory cytokine levels, which act as chemoattractants for neutrophils.
Chemical Reactivity and Stability Investigations of 4 Benzoxazol 2 Yl Phenylacetic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is the primary center of reactivity in 4-(Benzoxazol-2-yl)phenylacetic acid for many common organic transformations. Its reactivity is comparable to other arylacetic acids, such as phenylacetic acid itself. Key reactions involving this moiety include esterification, amidation, and reduction.
Esterification: The formation of esters from carboxylic acids and alcohols, known as Fischer esterification, is a fundamental reaction. sigmaaldrich.com For this compound, this reaction typically requires an acid catalyst and is reversible. The use of a large excess of the alcohol can drive the equilibrium towards the ester product. sigmaaldrich.com Studies on the esterification of phenylacetic acid with various alcohols, for instance using metal-exchanged montmorillonite (B579905) nanoclay catalysts, have demonstrated the feasibility of this transformation under various conditions. chemistryjournal.net Non-polar solvents have been shown to give higher yields in such reactions. nih.gov
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. Direct amidation is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activating agents are frequently employed to facilitate this transformation. Alternatively, catalysts can be used to promote the direct reaction. For example, nickel chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives, providing moderate to excellent yields. nih.gov
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents. While sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids, lithium aluminum hydride (LiAlH4) is effective. However, borane (B79455) (BH3) complexes, such as BH3-THF, are often preferred due to their greater selectivity and milder reaction conditions. rsc.org
Decarboxylation: Phenylacetic acid can undergo decarboxylation, though this typically requires specific conditions, such as the presence of a β-keto group or catalysis. researchgate.net For instance, copper-catalyzed oxidative decarboxylation of phenylacetic acids has been used in the synthesis of 2-aryl benzothiazoles. jocpr.com
A summary of the expected reactivity of the carboxylic acid moiety is presented in the interactive table below.
| Reaction Type | Reagents | Expected Product |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine, Activating Agent or Catalyst | Amide |
| Reduction | LiAlH4 or BH3 | Primary Alcohol |
Stability and Reactivity of the Benzoxazole (B165842) Ring System
The benzoxazole ring is an aromatic heterocyclic system, which imparts it with a significant degree of stability. researchgate.net However, it also possesses reactive sites that can participate in chemical transformations.
Stability: The aromaticity of the benzoxazole ring makes it relatively resistant to degradation under many conditions. researchgate.net However, studies on benzoxazole and its derivatives have shown that the ring can be susceptible to hydrolysis, particularly under acidic conditions. The rate of this hydrolysis is influenced by the pH of the solution and the nature of the substituent at the 2-position of the benzoxazole ring. For instance, research on the hydrolysis of benzoxazole and 2-methylbenzoxazole (B1214174) has shown that the reaction is acid-catalyzed at low acidity but can be retarded at higher acidities. chemistryjournal.net The presence of a phenyl group at the 2-position, as is the case in 2-phenylbenzoxazole (B188899), has been observed to decrease the reactivity towards hydrolysis compared to a methyl group. researchgate.net
Reactivity: While the benzoxazole ring is generally stable, it can undergo certain reactions. Electrophilic substitution on the benzene (B151609) portion of the benzoxazole ring is possible, though the reactivity will be influenced by the directing effects of the fused oxazole (B20620) ring. The benzoxazole moiety can also be synthesized through various methods, often involving the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative, which highlights the types of reactions the core structure can be involved in. nih.gov Under certain catalytic conditions, the benzoxazole ring can undergo ring-opening reactions. google.com
Acid-Base Properties and Protonation Equilibria
The acid-base properties of this compound are characterized by the acidity of the carboxylic acid group and the basicity of the nitrogen atom in the benzoxazole ring.
Acidity of the Carboxylic Acid: The carboxylic acid moiety is the primary acidic center of the molecule. The acidity of phenylacetic acid is known, with a pKa of approximately 4.31 in water. researchgate.netstackexchange.com The presence of the 4-(benzoxazol-2-yl) substituent on the phenyl ring is expected to have a modest influence on this acidity. The benzoxazole group can exert both inductive and resonance effects. Given that the benzoxazole moiety is generally considered to be electron-withdrawing, it is anticipated that the pKa of this compound will be slightly lower (i.e., more acidic) than that of unsubstituted phenylacetic acid. Computational methods can be employed to predict the pKa of such substituted carboxylic acids with a reasonable degree of accuracy. nih.gov
Basicity of the Benzoxazole Nitrogen: The nitrogen atom in the benzoxazole ring possesses a lone pair of electrons and can act as a weak base. The basicity of nitrogen heterocycles is influenced by factors such as the hybridization of the nitrogen atom and the extent of delocalization of its lone pair. In benzoxazole, the nitrogen atom is sp2-hybridized, and its lone pair is in an sp2 orbital, contributing to the aromatic system. This generally results in weak basicity. nih.govtorvergata.it Studies on the protonation of benzazoles have indicated that the nitrogen atom is the preferred site of protonation. acs.org The fusion of a benzene ring to a heterocyclic system can have variable effects on basicity, sometimes increasing and sometimes decreasing it, depending on the specific structure and the solvent. torvergata.it
Advanced Material Science and Sensing Applications of 4 Benzoxazol 2 Yl Phenylacetic Acid Derivatives
Fluorescent Properties and Applications as Probes and Labels
Derivatives of the benzoxazole (B165842) family are well-regarded for their fluorescent characteristics, making them suitable for use as fluorescent labels and probes. mdpi.com These compounds typically exhibit strong fluorescence with notable quantum yields, a desirable feature for sensitive detection methods. nih.gov The core structure allows for absorption in the ultraviolet (UV) range and emission in the visible spectrum. For instance, a series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] mdpi.comresearchgate.netoxazole (B20620) derivatives absorb light between 296–332 nm and emit fluorescence in the 368–404 nm range. researchgate.net
The specific photophysical properties, such as absorption and emission maxima, can be tuned by modifying the chemical structure. The solvent environment also plays a crucial role, with solvent polarity often influencing fluorescence quantum yields and lifetimes. nih.gov This sensitivity to the local environment makes them promising candidates for developing responsive fluorescent probes that can report on cellular and tissue functions. mdpi.com The high sensitivity of fluorescence measurements allows for the detection of analytes at very low concentrations, often in the parts per billion (ppb) or even parts per trillion (ppt) range.
The utility of benzoxazole derivatives extends to their application as fluorescent labels for biomolecules. Reactive functional groups on the molecule allow for covalent attachment to proteins, nucleic acids, and other biological targets, enabling their visualization and tracking in biological systems. mdpi.com
Table 1: Photophysical Properties of Selected Benzoxazole Derivatives
| Compound Class | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Solvent |
|---|---|---|---|
| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] mdpi.comresearchgate.netoxazole derivatives | 296–332 nm | 368–404 nm | DMF |
This table is generated based on data for structurally related benzoxazole derivatives.
Potential for Covalent Immobilization on Material Surfaces or Polymer Chains
The 4-(Benzoxazol-2-yl)phenylacetic acid structure includes a carboxylic acid (-COOH) group, which is a versatile functional handle for covalent immobilization. This functional group can readily participate in various coupling reactions to attach the molecule to material surfaces or incorporate it into polymer chains.
One common method is the formation of an amide bond through carbodiimide-mediated coupling (e.g., using EDC and NHS) with amine-functionalized surfaces. This approach allows for the stable anchoring of the benzoxazole derivative onto substrates such as glass slides, nanoparticles, or polymer films.
The ability to immobilize these fluorescent moieties is critical for the development of solid-state sensors and functional materials. For example, surfaces coated with these derivatives could be used for heterogeneous sensing applications. Similarly, incorporating the benzoxazole unit into a polymer backbone can lead to the creation of intrinsically fluorescent materials with tailored mechanical and optical properties. Research on related compounds has highlighted the utility of functional groups for immobilization; for instance, a fluorosulfate (B1228806) group has been used to immobilize a benzoxazole derivative via a SuFEx click reaction. mdpi.com The carboxylic acid of this compound offers a well-established alternative route for such covalent modifications.
Photochromatic Properties
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. While this compound itself is not typically photochromic, the benzoxazole core can be integrated into larger molecular systems that do exhibit this property.
Specifically, benzoxazole derivatives incorporated into stilbene (B7821643) structures have been shown to undergo trans-cis photoisomerization. nih.govnih.gov This process is a form of photochromism where UV irradiation can convert the trans-isomer to the cis-isomer, leading to a change in the material's absorption and emission properties. This isomerization process is influenced by factors such as the substitution on the phenyl rings and the polarity of the solvent. nih.gov
The investigation into these photochromic benzoxazole-containing systems opens up possibilities for their use in applications such as optical data storage, molecular switches, and light-responsive materials. The deactivation pathway of the excited state in these molecules can include both fluorescence and this trans-cis isomerization, indicating a competition between the two processes. nih.gov The ability to control the switching between isomers with light makes these derivatives attractive for creating dynamic and responsive materials.
Analytical Method Development for Research and Mechanistic Studies
Chromatographic Separation Techniques (e.g., LC-MS/MS) for Compound Analysis
The analysis of "4-(Benzoxazol-2-yl)phenylacetic acid" in various research and mechanistic studies necessitates the development of robust and sensitive analytical methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), frequently coupled with tandem mass spectrometry (MS/MS), are powerful techniques for the separation, identification, and quantification of this compound.
While specific methods exclusively developed for "this compound" are not extensively detailed in publicly available literature, established methodologies for structurally related compounds, such as phenylacetic acid and other benzoxazole-containing molecules, provide a strong foundation for method development. sielc.comresearchgate.netnih.gov Reverse-phase (RP) chromatography is a common approach for such analyses. sielc.com
A typical LC-MS/MS method would involve a C18 column for chromatographic separation, utilizing a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component, often with an additive like formic acid to improve peak shape and ionization efficiency for mass spectrometry. researchgate.netgoogle.com Gradient elution, where the proportion of the organic solvent is varied over time, is often employed to ensure the effective separation of the analyte from other matrix components.
For detection and quantification, tandem mass spectrometry is highly effective due to its selectivity and sensitivity. The analysis is typically performed in multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the target analyte. researchgate.netnih.gov
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Phenylacetic Acid Derivatives
| Parameter | Setting |
| LC System | UPLC/HPLC |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Strategies for Enhancing Detection Sensitivity via Derivatization
In instances where the intrinsic response of "this compound" in a particular analytical system is insufficient to achieve the desired limits of detection, derivatization can be employed as a strategy to enhance sensitivity. This chemical modification of the analyte is designed to introduce a moiety that is more readily detected by the analytical instrument.
For carboxylic acids like "this compound", derivatization often targets the carboxyl group to introduce a fluorescent or electrochemically active tag. This is particularly useful for detection methods such as fluorescence or electrochemical detection. For instance, a fluorescent labeling reagent could be used to react with the carboxylic acid, resulting in a derivative that exhibits strong fluorescence, thereby significantly lowering the detection limits. researchgate.net
While specific derivatization agents for "this compound" are not prominently reported, reagents known to react with carboxylic acids to form highly fluorescent esters are potential candidates. The selection of a derivatization agent depends on the functional group available on the analyte and the desired properties of the resulting derivative.
Table 2: Potential Derivatization Strategies for Carboxylic Acids
| Derivatization Strategy | Reagent Type | Potential Advantage |
| Fluorescence Labeling | Fluorescent hydrazines or amines (after activation of the carboxylic acid) | Significant improvement in sensitivity for fluorescence detection |
| UV-Vis Absorption Enhancement | Chromophoric reagents | Improved sensitivity for UV-Vis detection |
| Gas Chromatography Amenability | Esterification reagents (e.g., diazomethane, alkyl halides) | Enables analysis by Gas Chromatography-Mass Spectrometry (GC-MS) |
Future Research Directions and Translational Potential Non Clinical Focus
Exploration of Novel Hybrid Molecules Incorporating the 4-(Benzoxazol-2-yl)phenylacetic Acid Scaffold
The this compound structure serves as a versatile scaffold for the design and synthesis of novel hybrid molecules. This approach involves chemically linking the core scaffold with other pharmacologically active moieties to create new chemical entities with potentially synergistic or novel biological activities. The benzoxazole (B165842) portion of the molecule is a well-established pharmacophore found in a wide array of biologically active compounds. mdpi.com
One promising direction is the synthesis of hybrid compounds that merge the 4-(benzoxazol-2-yl)phenyl scaffold with other potent chemical groups. For instance, researchers have successfully synthesized a novel compound, 4-(benzoxazol-2-yl)phenyl 3-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl sulfate (B86663), by linking a 2-(4-hydroxyphenyl)benzoxazole with a 1,4-naphthoquinone (B94277) moiety. mdpi.com This demonstrates the feasibility of creating complex hybrid molecules based on the 4-(benzoxazol-2-yl)phenyl core. Future research could explore the attachment of the phenylacetic acid portion of the target molecule to other synergistic groups, aiming to enhance its interaction with biological targets.
The design of such hybrids can be guided by the known biological activities of the constituent parts. For example, linking the this compound scaffold to molecules with known anti-inflammatory, antimicrobial, or anticancer properties could lead to the development of potent and selective therapeutic candidates.
Deeper Mechanistic Elucidation of Biological Interactions (In Vitro/Cellular Level)
A fundamental aspect of future research will be to gain a deeper understanding of the molecular mechanisms through which this compound and its derivatives exert their biological effects. This will involve a range of in vitro and cell-based assays to identify and characterize their interactions with specific biological targets.
Given the broad spectrum of activities associated with benzoxazole-containing compounds, a variety of potential mechanisms could be investigated. For example, some 2-substituted benzoxazole derivatives have been shown to exhibit antimicrobial activity, with molecular docking studies suggesting DNA gyrase as a potential target. nih.gov Future studies on this compound could therefore include in vitro enzyme inhibition assays to assess its effect on DNA gyrase and other key bacterial enzymes.
Furthermore, given that some phenylacetic acid derivatives have been developed as human peroxisome proliferator-activated receptor (hPPAR) agonists, investigating the interaction of this compound with these nuclear receptors could be a fruitful area of research. nih.gov Cell-based reporter assays and binding studies could be employed to determine its affinity and functional activity at different PPAR subtypes. A deeper understanding of these interactions at the cellular level is crucial for guiding the future development of this compound for specific therapeutic applications.
Advanced Computational Modeling for Predictive Research and Lead Optimization
Advanced computational modeling and in silico design strategies offer a powerful and efficient approach to explore the therapeutic potential of the this compound scaffold. These methods can be used to predict the biological activities of novel derivatives, understand their structure-activity relationships (SAR), and guide the design of more potent and selective compounds.
Molecular docking simulations can be employed to predict the binding modes of this compound and its analogs with various biological targets. For instance, in silico studies of other benzoxazole derivatives have been used to predict their binding affinity to receptors like the 4URO receptor. nih.gov Similar approaches can be applied to this compound to identify its most likely molecular targets.
Pharmacophore modeling can also be utilized to identify the key structural features of the this compound scaffold that are essential for its biological activity. This information can then be used to design new derivatives with improved properties. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can be performed to predict the pharmacokinetic and toxicological properties of designed analogs at an early stage, thereby reducing the likelihood of late-stage failures in the drug development process. nih.gov
Integration with High-Throughput Screening Methodologies for Mechanistic Studies
High-throughput screening (HTS) methodologies provide a rapid and efficient way to screen large libraries of compounds for their biological activity against a specific target or in a particular cellular pathway. azolifesciences.com The integration of HTS with the study of this compound and its derivatives can significantly accelerate the pace of research and discovery.
A library of novel hybrid molecules and derivatives based on the this compound scaffold can be synthesized and subjected to HTS against a panel of biologically relevant targets. This approach can help to quickly identify "hit" compounds with promising activity for further investigation. For example, HTS can be used to screen for compounds that inhibit specific enzymes, modulate receptor activity, or disrupt protein-protein interactions. nih.gov
Furthermore, HTS can be employed in cell-based assays to identify compounds that produce a desired phenotypic change, such as the inhibition of cancer cell proliferation or the suppression of inflammatory responses. The data generated from HTS campaigns can provide valuable insights into the mechanism of action of active compounds and can be used to build comprehensive structure-activity relationship models. The use of automated and miniaturized HTS platforms can make this process more efficient and cost-effective. technologynetworks.com
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(Benzoxazol-2-yl)phenylacetic acid derivatives?
Cyclization reactions between aminophenols and carboxylic acids are commonly employed. For example, 2-aminophenol derivatives react with substituted benzoic acids in polyphosphoric acid (PPA) under controlled heating (120–140°C) to form benzoxazole cores. Post-synthetic modifications, such as coupling phenylacetic acid moieties, can be achieved via esterification or amidation reactions . Key characterization techniques include IR spectroscopy (for tracking cyclization via C=O and N-H absorption bands), - and -NMR (to confirm substitution patterns), and mass spectrometry (for molecular weight validation).
Q. How can solubility and melting points of this compound derivatives be experimentally determined?
- Solubility : Use gravimetric or UV-Vis spectrophotometric methods in solvents like water, ethanol, or DMSO. For example, measure saturation concentrations at 25°C and compare with computational predictions using Hansen solubility parameters or Abraham descriptors .
- Melting Points : Differential scanning calorimetry (DSC) provides precise phase-transition data. For instance, derivatives with electron-withdrawing substituents (e.g., nitro groups) show elevated melting points (e.g., 244–245°C for halogenated analogs) due to enhanced intermolecular interactions .
Q. What spectroscopic techniques are critical for structural elucidation of benzoxazole-containing compounds?
- Fluorescence Spectroscopy : To assess electronic transitions influenced by the benzoxazole core (e.g., emission maxima shifts due to substituent effects) .
- NMR Spectroscopy : -NMR can resolve aromatic protons (δ 7.2–8.5 ppm) and acetic acid side-chain protons (δ 3.6–4.2 ppm). -NMR identifies carbonyl carbons (δ 165–175 ppm) and benzoxazole carbons (δ 140–160 ppm) .
Advanced Research Questions
Q. How do substituents on the benzoxazole ring influence the photophysical properties of this compound?
Electron-withdrawing groups (e.g., -NO, -Cl) reduce triplet-state energy () by stabilizing π-π* transitions. For example, introducing a nitro group lowers by ~1.8 kK compared to unsubstituted analogs, as observed in triplet energy calculations using benzoic acid and phenylacetic acid reference systems . Fluorescence quantum yields () also correlate with substituent polarity; hydrophilic groups (e.g., -OH) increase solvation effects, reducing by 20–30% in polar solvents .
Q. What strategies resolve contradictions in bioactivity data for benzoxazole derivatives?
Discrepancies in enzyme inhibition (e.g., HDAC3 IC = 3.4 µM vs. inactive analogs) may arise from:
- Steric effects : Bulky substituents (e.g., benzyl groups) hinder binding pocket access.
- Tautomerism : Benzoxazole-thione tautomers (e.g., 4-benzyloxazolidine-2-thione) exhibit altered electronic profiles, affecting ligand-receptor interactions . Mitigation involves comparative docking studies (e.g., AutoDock Vina) and synthesizing rigidified analogs to eliminate tautomeric ambiguity .
Q. How can computational modeling predict the crystallographic behavior of this compound derivatives?
Density functional theory (DFT) optimizes molecular geometry to predict packing motifs (e.g., herringbone vs. π-stacked arrangements). For example, derivatives with para-substituted halogens favor C–H···O hydrogen bonding, as seen in single-crystal X-ray diffraction data (space group , Z = 4) . Pair distribution function (PDF) analysis further validates amorphous vs. crystalline phase purity in bulk samples.
Key Methodological Notes
- Synthetic Optimization : Use PPA as a cyclization catalyst for high yields (>85%) but monitor reaction time to avoid charring .
- Data Validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) to confirm substituent assignments .
- Contradiction Analysis : Apply multivariate regression to isolate structural factors (e.g., logP, molar refractivity) influencing bioactivity outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
